molecular formula C25H27N5O2S B11231147 N-cyclopentyl-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-cyclopentyl-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11231147
M. Wt: 461.6 g/mol
InChI Key: SCIQPTYTMWVZJC-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The key steps include:

    Formation of the Indole Intermediate: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Intermediate: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling of Intermediates: The indole and triazole intermediates are then coupled together using a suitable linker, such as a sulfanyl group, under appropriate reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives, amines, and other reduced products.

    Substitution: Substituted indole, triazole, or sulfanyl derivatives.

Scientific Research Applications

N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic or signaling pathways, thereby affecting cellular processes.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells or infected cells, leading to their elimination.

Comparison with Similar Compounds

N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole ring, which are known for their diverse biological activities.

    Triazole Derivatives: Compounds containing the triazole ring, which are widely used in medicinal chemistry for their stability and bioactivity.

    Sulfanyl Compounds: Compounds containing the sulfanyl group, which are known for their reactivity and potential as intermediates in organic synthesis.

The uniqueness of N-CYCLOPENTYL-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of these functional groups, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

N-cyclopentyl-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27N5O2S/c1-2-32-19-13-11-18(12-14-19)30-24(21-15-26-22-10-6-5-9-20(21)22)28-29-25(30)33-16-23(31)27-17-7-3-4-8-17/h5-6,9-15,17,26H,2-4,7-8,16H2,1H3,(H,27,31)

InChI Key

SCIQPTYTMWVZJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCC3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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